molecular formula C10H8N2O3 B1513029 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid CAS No. 1060817-67-5

3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid

Cat. No.: B1513029
CAS No.: 1060817-67-5
M. Wt: 204.18 g/mol
InChI Key: VXTJQVWLKUDPMD-UHFFFAOYSA-N
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Description

“3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid” is a chemical compound . Unfortunately, there is limited information available about this compound in the current literature.


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring . The compound also contains a carboxylic acid group (-COOH) and a methyl group (-CH3) attached to the quinazoline core .


Physical and Chemical Properties Analysis

The empirical formula of “this compound” is C10H8N2O3, and its molecular weight is 204.18 . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Structural Studies

  • A new route for synthesizing (4-Oxo-3,4-dihydroquinazolin-3-yl)-alkanoic acids, closely related to 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid, has been developed. This method involves the cyclization of N-(2-aminobenzoyl)amino acids with HCOOH or HNO2, offering a novel approach to creating these compounds (Süsse & Johne, 1985).

  • Hydroxyglycine reactions have provided new synthetic routes to 4-phenylquinazoline derivatives. This method allows the conversion of these compounds into 3,4-dihydro isomers and quinazoline derivatives, expanding the scope of research in the field of quinazoline chemistry (Hoefnagel et al., 1993).

  • The synthesis of new 3-Aryl-1-methylbenzo[f]quinolines was achieved through a three-component condensation process. This method demonstrates the versatility in manipulating the quinazoline structure for potential applications in various scientific domains (Kozlov & Basalaeva, 2003).

Antimicrobial and Antiallergy Studies

  • Studies on quinoline derivatives, which share structural similarities with this compound, have revealed their potential as antimicrobial agents. This highlights the possible applications of quinazolinecarboxylic acids in the development of new antimicrobial substances (Agui et al., 1977).

  • A series of substituted 11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acids, structurally related to this compound, exhibited promising antiallergy properties. These findings suggest the potential therapeutic applications of quinazoline derivatives in allergy treatment (Schwender et al., 1979).

Applications in Material Science and Catalysis

  • Research involving octamolybdate complexes constructed from quinoline-imidazole-monoamide ligand, closely related to the quinazoline structure, has shown significant advances in the fields of electrochemistry, photocatalysis, and magnetic properties. This indicates the potential of quinazoline derivatives in material science and catalysis applications (Li et al., 2020).

Properties

IUPAC Name

3-methyl-4-oxoquinazoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-12-5-11-8-4-6(10(14)15)2-3-7(8)9(12)13/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTJQVWLKUDPMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C1=O)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651031
Record name 3-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060817-67-5
Record name 3,4-Dihydro-3-methyl-4-oxo-7-quinazolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060817-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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